![molecular formula C10H10N2 B11920183 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
The synthesis of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones can yield the desired compound . Another approach involves the use of chloroacetonitrile followed by DMF-DMA to produce imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with omega-bromoacetophenones can yield imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery. Additionally, it has been investigated for its potential use in agrochemicals and as a building block for the synthesis of other bioactive molecules .
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolopyridines have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which have been studied for their potential as CDK2 inhibitors .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2 |
Clé InChI |
YTQLPYGSCLGEPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C=CC=CN3N=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
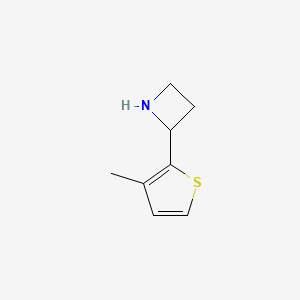
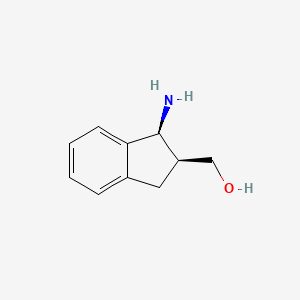
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)



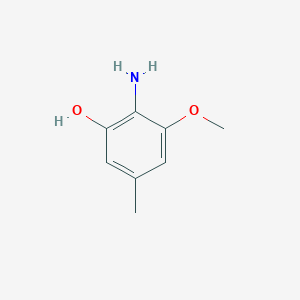

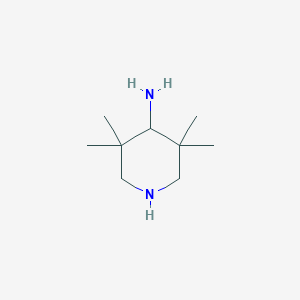


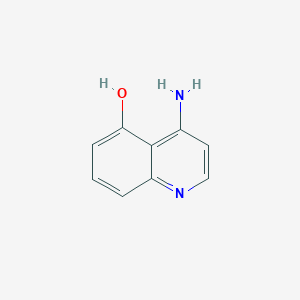
![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
